molecular formula C15H14FN5O B12241441 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B12241441
M. Wt: 299.30 g/mol
InChI Key: QAXGKAPIIJKIIG-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring fused with a piperazine moiety, which is further substituted with a fluoropyrimidine group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the piperazine ring. The final step involves the substitution of the piperazine with the fluoropyrimidine group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The fluoropyrimidine group can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperazine moiety may interact with various enzymes or receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3-benzoxazole

Comparison: Compared to similar compounds, 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the benzoxazole ring enhances its stability and potential for diverse applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H14FN5O

Molecular Weight

299.30 g/mol

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C15H14FN5O/c16-11-9-17-14(18-10-11)20-5-7-21(8-6-20)15-19-12-3-1-2-4-13(12)22-15/h1-4,9-10H,5-8H2

InChI Key

QAXGKAPIIJKIIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=N2)F)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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